RCL R459917

Description

RCL R459917 refers to a bioactive compound derived from the root tuber of Curcuma longa L. (RCL), a plant widely used in Traditional Chinese Medicine (TCM) for its therapeutic properties, including anti-inflammatory, antioxidant, and antitumor activities . Key constituents of RCL volatile oil include turmerone, β-turmerone, and (−)-zingiberene, which collectively account for over 60% of the total volatile content . These compounds are linked to RCL’s pharmacological effects, such as improving blood circulation and alleviating pain .

Properties

Molecular Formula |

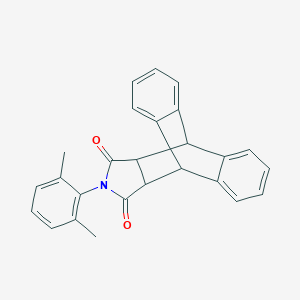

C26H21NO2 |

|---|---|

Molecular Weight |

379.4 g/mol |

IUPAC Name |

17-(2,6-dimethylphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |

InChI |

InChI=1S/C26H21NO2/c1-14-8-7-9-15(2)24(14)27-25(28)22-20-16-10-3-4-11-17(16)21(23(22)26(27)29)19-13-6-5-12-18(19)20/h3-13,20-23H,1-2H3 |

InChI Key |

XHSRYWPZUVWILK-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RCL R459917 typically involves multiple steps, starting with the preparation of the anthracene core followed by the introduction of the dimethylphenyl group. Common synthetic routes include:

Friedel-Crafts Alkylation: This method involves the alkylation of anthracene with 2,6-dimethylphenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Cyclization Reactions: The intermediate products undergo cyclization reactions to form the dihydroethanoanthracene structure.

Imidization: The final step involves the formation of the dicarbimide group through a reaction with phosgene or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

RCL R459917 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include quinones, reduced anthracene derivatives, and various substituted anthracenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

RCL R459917 has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of RCL R459917 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Major Volatile Compounds in RCL vs. RHCL

| Compound | RCL (Peak Area %) | RHCL (Peak Area %) | VIP Score* |

|---|---|---|---|

| Turmerone | 30.2 | 28.5 | 1.8 |

| β-Turmerone | 19.8 | 17.9 | 1.6 |

| (−)-Zingiberene | 12.4 | 15.1 | 1.2 |

| Germacrone | 4.3 | 2.7 | 2.1 |

| α-Atlantone | 1.9 | 5.4 | 2.3 |

Table 2: Antioxidant and Pharmacological Profiles

| Parameter | RCL | RHCL |

|---|---|---|

| FRAP (µmol Fe²⁺/g) | 0.85 | 0.78 |

| Key Therapeutic Focus | Antitumor, hepatoprotection | Neuroprotection, metabolic regulation |

Q & A

Basic Research Questions

Q. How should researchers formulate focused and testable research questions for studying RCL R459917?

- Begin by identifying gaps in existing literature, such as unexplored applications of RCL in tabular/text data optimization or limitations in reproducibility . Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability . For example:

- Feasibility: Ensure access to computational resources for RCL-based experiments.

- Novelty: Compare this compound’s performance against traditional machine learning models in specific tasks (e.g., binary classification) .

Q. What experimental design principles are critical for validating this compound’s efficacy?

- Follow NIH guidelines for transparent reporting: detail dataset characteristics (e.g., sample size, bias mitigation), computational parameters, and statistical methods (e.g., cross-validation protocols) .

- Include reproducibility safeguards :

- Document code and hyperparameters in supplementary materials .

- Use standardized benchmarks (e.g., UCI Machine Learning Repository) for comparative analysis .

- For in vitro or biological applications, clarify ethical approvals and cell/animal model selection criteria .

Q. How can researchers ensure data quality and relevance when applying this compound to interdisciplinary problems?

- Adopt mixed-methods validation :

- Quantitative: Measure performance metrics (e.g., AUC-ROC, F1-score) against baseline models .

- Qualitative: Use domain-specific interpretability tools (e.g., SHAP values) to assess feature importance in context .

- Align data collection with FAIR principles (Findable, Accessible, Interoperable, Reusable), particularly for multi-modal datasets .

Advanced Research Questions

Q. What methodologies are effective for resolving contradictions in this compound’s performance across heterogeneous datasets?

- Conduct meta-regression analysis to identify moderators (e.g., dataset size, noise levels) affecting outcomes .

- Apply theory-driven hypothesis testing : Link discrepancies to underlying assumptions (e.g., RCL’s contrastive learning mechanism vs. dataset sparsity) .

- Example: If RCL underperforms in text classification, analyze embedding alignment strategies or noise augmentation protocols .

Q. How can this compound’s hyperparameters be systematically optimized for novel applications (e.g., biomedical signal processing)?

- Implement Bayesian optimization or grid search with nested cross-validation to balance computational cost and accuracy .

- Validate robustness via sensitivity analysis: Vary parameters (e.g., contrastive loss weight, batch size) and assess performance stability .

- Report optimization workflows in line with BJOC guidelines (e.g., step-by-step protocols in supplementary materials) .

Q. What strategies mitigate overfitting when deploying this compound in low-data regimes?

- Employ data augmentation : Synthetic data generation (e.g., SMOTE for tabular data, back-translation for text) .

- Integrate regularization techniques :

- Architectural: Dropout layers or weight decay in neural network components.

- Algorithmic: Early stopping based on validation loss trends .

Q. How can this compound be adapted for interdisciplinary research (e.g., neuroscience or materials science)?

- Collaborative framework : Partner with domain experts to define task-specific evaluation metrics (e.g., electrophysiological signal fidelity in neuroscience) .

- Develop transfer learning pipelines : Pre-train RCL on large-scale datasets (e.g., PubMed texts) and fine-tune on domain-specific data .

- Address interoperability challenges: Standardize data formats (e.g., Neurodata Without Borders for neuroscience) .

Methodological Guidance

- Reproducibility : Share code, datasets, and training logs via platforms like GitHub or Zenodo, adhering to journal-specific supplementary material guidelines .

- Ethical Compliance : Disclose conflicts of interest and ensure compliance with institutional review boards for human/animal studies .

- Peer Review : Solicit feedback from cross-disciplinary teams to identify blind spots in experimental design or interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.